
5-Ethynylthiophene-2-carboxylic acid
Overview
Description
5-Ethynylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C7H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of scientific research due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylthiophene-2-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 2-bromothiophene.
Sonogashira Coupling: The 2-bromothiophene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane to form 5-ethynylthiophene.
Hydrolysis: The ethynyl group is deprotected by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with different functional groups.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Ethynylthiophene-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It is particularly valuable in the development of organic electronic materials .
Biology and Medicine: In biological research, this compound is explored for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Ethynylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. In dye-sensitized solar cells, for example, it acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process is facilitated by its conjugated structure, which allows efficient electron delocalization .
Comparison with Similar Compounds
- 5-Methylthiophene-2-carboxylic acid
- 5-Bromothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
Uniqueness: 5-Ethynylthiophene-2-carboxylic acid is unique due to its ethynyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer, such as in organic electronics and dye-sensitized solar cells .
Biological Activity
5-Ethynylthiophene-2-carboxylic acid is a compound belonging to the thiophene derivative class, characterized by its unique molecular structure, which includes an ethynyl group and a carboxylic acid functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.
Biological Activity Overview
While specific biological activity data on this compound is limited, its structural components suggest several potential applications in biological systems. The compound has been primarily studied for its roles in:
- Antioxidant Activity : The presence of the thiophene ring and the carboxylic acid group may contribute to antioxidant properties, which are vital for reducing oxidative stress in cells.
- Electron Transfer Processes : As a sensitizer in dye-sensitized solar cells (DSSCs), it can potentially influence electron transfer processes, which may also translate to biological interactions with cellular components.
The mechanism of action for this compound involves:
- Electron Transfer : Its conjugated structure allows efficient electron delocalization, making it effective in transferring electrons to semiconductor materials in DSSCs. This property could also facilitate interactions with biological molecules, influencing metabolic pathways.
- Binding Affinity : Preliminary studies suggest that the compound may interact with specific proteins or enzymes, potentially modulating signaling pathways or inhibiting enzyme activities.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity Potential |
---|---|---|
5-Methylthiophene-2-carboxylic acid | Methyl group instead of ethynyl | Moderate antioxidant activity |
5-Bromothiophene-2-carboxylic acid | Bromine substituent | Antimicrobial properties |
5-Chlorothiophene-2-carboxylic acid | Chlorine substituent | Anticancer properties |
Case Studies and Research Findings
- Antioxidant Studies : Research indicates that compounds with thiophene rings exhibit significant antioxidant activity. While direct studies on this compound are lacking, related compounds have demonstrated the ability to scavenge free radicals effectively .
- Anticancer Potential : In studies involving derivatives of thiophene, compounds have shown promising anticancer activity against various cancer cell lines. For example, analogs of thiophene derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .
- Dye-Sensitized Solar Cells (DSSCs) : The compound's role as a sensitizer in DSSCs has been explored, highlighting its efficiency in electron transfer processes which could be leveraged for therapeutic applications in photodynamic therapy .
Future Directions
Further research is essential to elucidate the full range of biological activities associated with this compound. Key areas for future investigation include:
- Pharmacological Studies : Detailed pharmacological profiling to assess therapeutic potential and safety.
- Mechanistic Studies : Understanding the molecular interactions at play when the compound interacts with biological targets.
- Clinical Trials : Exploring potential clinical applications based on preclinical findings.
Q & A
Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-Ethynylthiophene-2-carboxylic acid?
Methodological Answer:
The synthesis of this compound involves functionalizing the thiophene ring with ethynyl and carboxylic acid groups. A common approach is to use cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl moiety. For example:
Starting Material: Begin with a halogenated thiophene-2-carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid).
Coupling Reaction: React with trimethylsilylacetylene (TMSA) under palladium catalysis (Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and solvent (THF or DMF) at 60–80°C for 12–24 hours .
Deprotection: Remove the TMS protecting group using tetrabutylammonium fluoride (TBAF) in THF.
Purification: Isolate the product via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
- Monitor reaction progress using TLC or HPLC.
- Optimize catalyst loading (0.5–2 mol%) to minimize side reactions.
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Refer to SDS guidelines for thiophene derivatives (analogous compounds):
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of dust or vapors .
- First Aid:
- Storage: Keep in a cool, dry place away from incompatible materials (strong oxidizers, acids, bases) .
Q. Advanced: How can researchers resolve contradictions in reported toxicological data for thiophene derivatives like this compound?
Methodological Answer:
Discrepancies in toxicity data (e.g., acute oral toxicity vs. dermal irritation) may arise from:
Variability in Test Models: Compare data across standardized assays (e.g., OECD Test Guidelines) .
Purity of Samples: Impurities (e.g., residual palladium from synthesis) can skew results. Validate purity via NMR (>95%) and ICP-MS (for metal traces) .
Exposure Routes: Re-evaluate toxicity under realistic experimental conditions (e.g., in vitro vs. in vivo models) .
Example: If acute toxicity (LD₅₀) conflicts between studies, conduct dose-response assays in rodents using a standardized protocol (OECD 423) .
Q. Advanced: What strategies mitigate risks when handling incompatible materials (e.g., strong oxidizers) with this compound?
Methodological Answer:
The compound reacts violently with strong oxidizers (e.g., KMnO₄, HNO₃) and bases (e.g., NaOH), producing hazardous gases (CO, SOₓ) . Mitigation strategies include:
- Segregation: Store separately in chemical compatibility cabinets.
- Reaction Design: Use inert atmospheres (N₂/Ar) and slow addition techniques to control exothermic reactions.
- Waste Management: Neutralize acidic/basic byproducts before disposal (e.g., using bicarbonate for acids) .
Q. Advanced: How does this compound behave under non-ambient conditions (e.g., high temperature, UV exposure)?
Methodological Answer:
- Thermal Stability: Decomposes above 200°C, releasing CO, CO₂, and sulfur oxides. Use TGA/DSC to profile decomposition thresholds .
- Photostability: UV-Vis spectroscopy (λ = 254 nm) shows partial degradation over 24 hours; store in amber glass under inert gas .
- Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes in strong acids/bases. Monitor pH during aqueous workups .
Q. Advanced: What analytical techniques ensure purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
- NMR: Assign peaks for ethynyl (δ ~2.5 ppm, triplet) and carboxylic acid (δ ~12 ppm, broad) protons .
- FT-IR: Identify C≡C stretch (~2100 cm⁻¹) and carboxylic O-H stretch (~2500–3000 cm⁻¹) .
Properties
IUPAC Name |
5-ethynylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSPXPVZWMEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665685 | |
Record name | 5-Ethynylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-58-3 | |
Record name | 5-Ethynylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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